8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline
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Overview
Description
8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is known for its presence in many biologically active molecules, and a sulfonyl group attached to a pyrrolidine ring, further functionalized with a methoxypyrazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline typically involves multi-step organic reactions. One common approach starts with the functionalization of quinoline at the 8-position, followed by the introduction of the sulfonyl group. The pyrrolidine ring is then attached through nucleophilic substitution, and finally, the methoxypyrazine moiety is introduced via etherification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a wide range of new substituents, potentially leading to novel compounds with unique properties.
Scientific Research Applications
8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes, such as antimicrobial or anticancer activity.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core, are well-known for their antimalarial activity.
Sulfonyl-containing compounds: Sulfonamides, a class of antibiotics, share the sulfonyl functional group.
Pyrrolidine derivatives: Compounds like nicotine and proline, which contain a pyrrolidine ring, are notable for their biological activity.
Uniqueness
What sets 8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline apart is the combination of these functional groups in a single molecule, potentially leading to unique chemical and biological properties. This structural complexity allows for a wide range of interactions and applications that might not be possible with simpler compounds.
Properties
IUPAC Name |
8-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-25-17-18(21-10-9-20-17)26-14-7-11-22(12-14)27(23,24)15-6-2-4-13-5-3-8-19-16(13)15/h2-6,8-10,14H,7,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIUVNYOKGQZBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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